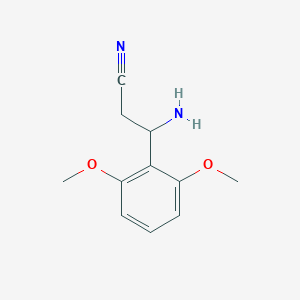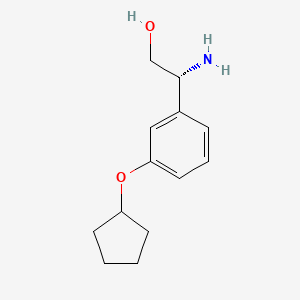
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is a chiral organic compound that features an amino group and a cyclopentyloxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is reacted with an amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired amino alcohol.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized catalysts, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino alcohol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including as potential drugs for various diseases.
Industry
In the industry, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-2-phenylethanol: A simpler analog without the cyclopentyloxy group.
(2R)-2-Amino-2-(4-methoxyphenyl)ethanol: An analog with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-cyclopentyloxyphenyl)ethanol |
InChI |
InChI=1S/C13H19NO2/c14-13(9-15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2/t13-/m0/s1 |
Clave InChI |
PPMBDDLSDUZHCJ-ZDUSSCGKSA-N |
SMILES isomérico |
C1CCC(C1)OC2=CC=CC(=C2)[C@H](CO)N |
SMILES canónico |
C1CCC(C1)OC2=CC=CC(=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


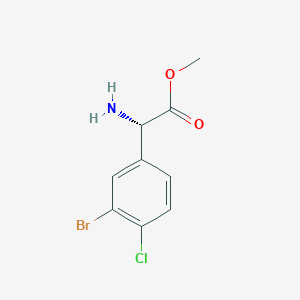
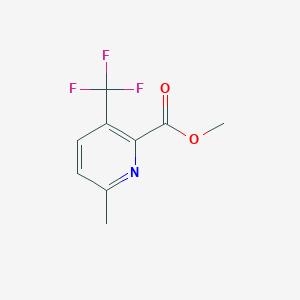


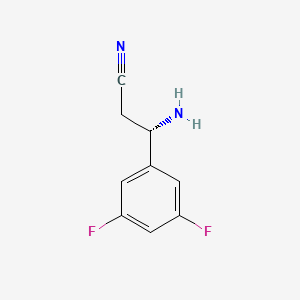
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)

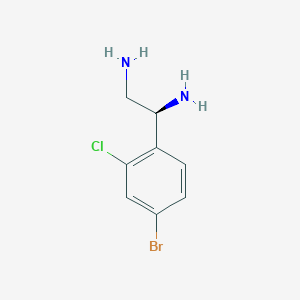
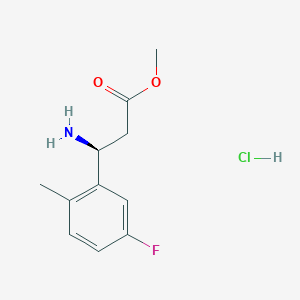
![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
